Sodium phenylphosphinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

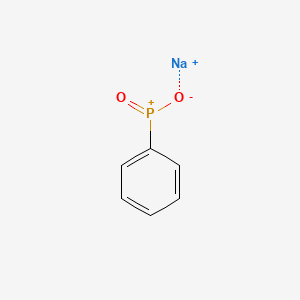

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;oxido-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O2P.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJJPFYGIRKQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063402 | |

| Record name | Sodium phenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid | |

| Record name | Phosphinic acid, P-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4297-95-4 | |

| Record name | Sodium phenylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004297954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, P-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHENYLPHOSPHINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YH1F4503C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of sodium phenylphosphinate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenylphosphinate, also known as sodium benzenephosphinate, is an organophosphorus compound with the chemical formula C₆H₆NaO₂P. It presents as a white, crystalline solid or powder.[1][2] While extensively utilized in industrial applications as a heat and light stabilizer for polymers like polyamides and as a flame retardant, its role in the pharmaceutical and drug development sector is primarily as a chemical intermediate and a subject of analytical interest.[3][4][5] This guide provides a detailed overview of the core physical and chemical properties of this compound, outlines general experimental protocols for its characterization, and presents a logical workflow for its analysis.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. It is important to note that some reported values, particularly the melting point, vary across different sources.

Table 1: Identifiers and Chemical Formula

| Identifier | Value |

| IUPAC Name | sodium;oxido-oxo-phenylphosphanium |

| Synonyms | Sodium benzenephosphinate, Phenylphosphinic acid sodium salt[6] |

| CAS Number | 4297-95-4[1][7] |

| Molecular Formula | C₆H₆NaO₂P[1][7] |

| Molecular Weight | 163.07 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)--INVALID-LINK--[O-].[Na+] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | White solid, powder, or crystalline solid.[1][2] Also described as a clear, colorless liquid (likely in solution).[4][8] | [1][2][4][8] |

| Melting Point | 200 °C or >300 °C. There is conflicting data on this property. | [1][2][3][8][9] |

| Boiling Point | Not determined / Not available. | [9][10] |

| Solubility | Soluble in water and some organic solvents.[2][3][4] | [2][3][4] |

| Density | 1.254 g/cm³ (Note: This value may refer to the parent acid). | [2] |

| Odor | Characteristic, phenol-like.[10] | [10] |

Chemical Reactivity and Stability

-

Stability : this compound is stable under normal storage conditions.[4][10] It should be stored in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible substances.[1][10]

-

Incompatible Materials : It is incompatible with strong acids, strong bases, and strong oxidizing agents.[10]

-

Reactivity : It reacts with non-oxidizing acids to liberate benzene phosphinic acid.[11] With oxidizing agents, such as hydrogen peroxide, it reacts to form sodium phenylphosphonate.[5][11]

-

Hazardous Decomposition : When heated to decomposition, it may emit toxic fumes, including oxides of phosphorus, carbon monoxide, and carbon dioxide.[12]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities tend to depress and broaden the melting range.[10]

Methodology:

-

Sample Preparation : Finely powder a small amount of the dry this compound sample.

-

Capillary Loading : Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[13]

-

Apparatus Setup : Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).[9][10] If using a Thiele tube, attach the capillary to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[9]

-

Heating : Heat the apparatus. An initial rapid heating can be done to find an approximate melting point.[10] For an accurate measurement, a second sample should be heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[9]

-

Observation : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[1]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[7]

Methodology:

-

Sample Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, ethanol) in a sealed flask or vial. The presence of excess solid is necessary to ensure saturation.[4]

-

Equilibration : Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation : Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the solute).

-

Quantification : Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[7][14]

-

Calculation : Calculate the original concentration in the saturated solution, which represents the solubility at that temperature.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of phosphinate and phosphonate compounds.[12] Due to the ionic nature of this compound, ion-pair reversed-phase HPLC (IP-RPLC) or hydrophilic interaction liquid chromatography (HILIC) are suitable approaches.

General IP-RPLC Methodology:

-

Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[12]

-

Chromatographic System :

-

Column : A non-polar stationary phase, such as a C18 column.[12]

-

Mobile Phase : An aqueous buffer containing an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) mixed with an organic solvent like acetonitrile or methanol.

-

Detector : UV detector set to an appropriate wavelength to detect the phenyl group.

-

-

Analysis : Inject the sample solution into the HPLC system.

-

Data Interpretation : The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities will appear as separate peaks.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent purity verification of an organophosphorus salt like this compound, a critical process in both chemical manufacturing and drug development contexts where it might be used as a starting material.

Caption: General workflow from synthesis to quality control analysis of this compound.

References

- 1. pennwest.edu [pennwest.edu]

- 2. SODIUM BENZENE PHOSPHINATE [chembk.com]

- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Reaction Mechanism of 5 Commonly Used Flame Retardants - YINSU Flame Retardant [flameretardantys.com]

- 6. This compound | C6H5NaO2P+ | CID 6364990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Luminescence of the Conjugate Bases of [2-(2-Hydroxyphenyl)phenyl]phosphinic Acid and Single-Crystal X-Ray Structure Determination of Sodium [2-(2-Hydroxyphenyl)phenyl]phosphinate [mdpi.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. pmda.go.jp [pmda.go.jp]

- 12. benchchem.com [benchchem.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Synthesis and Characterization of Sodium Phenylphosphinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of sodium phenylphosphinate. It is intended to serve as a comprehensive resource for researchers and professionals involved in chemical synthesis and drug development. This document details experimental protocols, presents key characterization data in a structured format, and includes visualizations of the synthesis and analytical workflows.

Introduction

This compound, with the chemical formula C₆H₆NaO₂P, is an organophosphorus compound that serves as a versatile intermediate in organic synthesis.[1][2] Its applications include its use as a flame retardant, a polymer additive to enhance thermal stability, and in the synthesis of pharmaceuticals and agrochemicals.[2] This guide outlines a common laboratory-scale synthesis method and the standard analytical techniques used for its characterization.

Synthesis of this compound

A straightforward and common method for the synthesis of this compound is through the neutralization of phenylphosphinic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate. This acid-base reaction is typically high-yielding and produces the salt with good purity.

Synthesis Pathway

The reaction proceeds via a simple acid-base neutralization mechanism.

Caption: Synthesis of this compound via neutralization.

Experimental Protocol

Materials:

-

Phenylphosphinic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve a known molar equivalent of phenylphosphinic acid in a minimal amount of deionized water or ethanol.

-

In a separate beaker, prepare a stoichiometric equivalent of a 1 M aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the phenylphosphinic acid solution while stirring continuously at room temperature.

-

Monitor the pH of the reaction mixture. Continue adding the base until a neutral pH (approximately 7) is achieved.

-

Remove the solvent from the resulting solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

To purify the product, recrystallize the crude solid from a hot ethanol/water mixture.

-

Wash the purified crystals with cold diethyl ether and dry them under vacuum to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR: Acquire the proton NMR spectrum. The aromatic protons will appear in the range of 7-8 ppm.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. The aromatic carbons will show signals in the aromatic region (typically 120-140 ppm).

-

³¹P NMR: Acquire the phosphorus-31 NMR spectrum to confirm the presence and chemical environment of the phosphorus atom.

Quantitative Data:

| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |

| ¹H | D₂O | ~7.4-7.8 (m, Phenyl) | TSP |

| ¹³C | D₂O | ~128-135 (m, Phenyl) | TSP |

| ³¹P | D₂O | ~15-20 | H₃PO₄ (85%) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.[3][4]

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Quantitative Data:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| P=O stretch | ~1150-1200 |

| P-O stretch | ~1000-1050 |

| P-C (phenyl) stretch | ~1430-1440 |

| C-H (aromatic) bend | ~690-750 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound. Due to the ionic nature of this compound, a soft ionization technique is preferred.

Experimental Protocol:

-

Ionization Method: Electrospray Ionization (ESI) is a suitable technique for analyzing this salt.[5][6]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or water.

-

Instrumentation: A mass spectrometer equipped with an ESI source.

-

Analysis: The analysis can be performed in both positive and negative ion modes. In the positive mode, an adduct with another sodium ion [M+Na]⁺ might be observed. In the negative mode, the phenylphosphinate anion [M-Na]⁻ will be detected.

Quantitative Data:

| Ion | Calculated m/z | Observed m/z |

| [M-Na]⁻ | 141.01 | ~141.01 |

| [M+Na]⁺ | 187.00 | ~187.00 |

Note: The observed m/z values may vary slightly depending on the instrument calibration.

References

- 1. This compoundï¼SBPï¼ Cas No.ï¼4297-95-4_qdfinechem [qdfinechem.com]

- 2. Page loading... [guidechem.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Molecular Structure and Properties of Sodium Phenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of sodium phenylphosphinate. It includes a summary of its key quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its molecular structure and a general experimental workflow.

Introduction

This compound, with the chemical formula C₆H₆NaO₂P, is an organophosphorus compound that has garnered interest for its applications in various chemical syntheses and as a flame retardant.[1][2] Its structure consists of a sodium cation and a phenylphosphinate anion. This guide serves as a technical resource for professionals requiring detailed information on this compound.

Molecular Structure and Formula

The molecular formula of this compound is C₆H₆NaO₂P.[3][4][5][6][7][8][9] The structure features a phosphorus atom double-bonded to one oxygen atom, single-bonded to another oxygen atom (which carries a negative charge), single-bonded to a phenyl group, and single-bonded to a hydrogen atom. The positive charge of the sodium ion balances the negative charge on the phosphinate group.

Below is a two-dimensional representation of the molecular structure:

Physicochemical Properties

This compound is typically a white crystalline solid.[1] It is soluble in water.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆NaO₂P | [3][4][5][6][7][8][9] |

| Molecular Weight | 164.07 g/mol | [7][10] |

| CAS Number | 4297-95-4 | [3][4][5][6][7][8][9] |

| Appearance | White crystalline solid | [1] |

| Melting Point | >300 °C | [8] |

| Solubility | Soluble in water | [1] |

Experimental Protocols

Synthesis

A general synthesis for a sodium organophosphinate salt can be achieved through the hydrolysis of a precursor. For instance, the synthesis of sodium [2-(2-hydroxyphenyl)phenyl]phosphinate involves the reaction of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) with sodium bicarbonate in a water/ethanol mixture.[11]

Materials:

-

Phenylphosphinic acid

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve phenylphosphinic acid in ethanol.

-

Slowly add a stoichiometric amount of sodium hydroxide solution in ethanol to the phenylphosphinic acid solution while stirring.

-

Continue stirring the reaction mixture at room temperature for a set period.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ³¹P NMR spectra should be acquired.

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Transfer the solution to an NMR tube.

Instrumentation and Analysis:

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a suitable NMR spectrometer.

-

Reference ¹H and ¹³C spectra to an internal standard (e.g., TMS or the residual solvent peak).

-

Reference ³¹P spectra to an external standard of 85% H₃PO₄.[11]

-

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl group.

-

The ¹³C NMR spectrum will display resonances for the carbon atoms of the phenyl ring.

-

The ³¹P NMR spectrum should exhibit a single resonance characteristic of the phosphinate group.

To obtain detailed information about the three-dimensional molecular structure, single-crystal X-ray diffraction is the definitive technique.

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in an appropriate solvent system.[5][12][13][14] A common method is the slow diffusion of a non-solvent into a solution of the compound. For example, slow diffusion of acetone into an ethanol solution of a similar sodium phosphinate salt has been shown to yield high-quality crystals.[11]

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation).

-

Process the collected data, including indexing, integration, and scaling.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model using full-matrix least-squares on F².

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Signaling Pathways

Currently, there is no known involvement of this compound in biological signaling pathways. Its primary applications are in industrial chemistry.[1][2]

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compoundï¼SBPï¼ Cas No.ï¼4297-95-4_qdfinechem [qdfinechem.com]

- 3. chembk.com [chembk.com]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. This compound | C6H5NaO2P+ | CID 6364990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4297-95-4 [chemicalbook.com]

- 8. haihangchem.com [haihangchem.com]

- 9. This compound, CasNo.4297-95-4 Beantown Chemical United States [beantown.lookchem.com]

- 10. CID 77976 | C6H6NaO2P | CID 77976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Growing Crystals [web.mit.edu]

- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 14. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

An In-depth Technical Guide to the Solubility of Sodium Phenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Phenylphosphinate

This compound (CAS No: 4297-95-4), with the chemical formula C₆H₆NaO₂P, is a sodium salt of phenylphosphinic acid. It presents as a white crystalline solid and is recognized for its utility in various industrial and chemical applications, including as a flame retardant and a chemical intermediate. A thorough understanding of its solubility in different solvent systems is crucial for its effective application and handling.

Qualitative Solubility Profile

Based on available safety data sheets and chemical encyclopedias, the qualitative solubility of this compound is summarized as follows:

-

Water : this compound is consistently reported to be soluble in water.[1][2][3] Some sources describe it as "completely soluble in water," particularly in the context of a 50% aqueous solution.[3]

-

Organic Solvents : General statements indicate that this compound is soluble in "some organic solvents."[1] However, specific data for solvents such as alcohols, ethers, ketones, esters, and hydrocarbons is not quantitatively documented in the reviewed literature.

Due to the limited availability of specific quantitative data, experimental determination is necessary to establish the solubility of this compound in various organic solvents.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a range of solvents and temperatures is not publicly available. Researchers are encouraged to determine these values experimentally using the protocols outlined in the subsequent sections. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Water | e.g., 25 | e.g., OECD 105 | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask Method | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask Method | ||

| ... | ... | ... |

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility measurements, standardized methods are recommended. The following are detailed protocols that can be adapted for determining the solubility of this compound.

The OECD Guideline for the Testing of Chemicals, Test No. 105, is a standardized method for determining the water solubility of substances.[4][5][6][7] Two primary methods are described within this guideline: the Column Elution Method and the Flask Method. Given that this compound is expected to be readily soluble in water, the Flask Method is the more appropriate choice.

Principle: This method involves dissolving the test substance in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus and Reagents:

-

Constant temperature bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge (optional).

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).

-

A suitable analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or ion chromatography).

-

Reagent-grade water.

-

This compound (of known purity).

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the main test.

-

Main Test: a. Add an excess amount of this compound to a flask containing a known volume of water. The excess solid is necessary to ensure that a saturated solution is formed. b. Tightly stopper the flask and place it in a constant temperature bath or shaker. The recommended temperature for the test is 20 ± 0.5 °C, although other temperatures can be used depending on the research needs. c. Agitate the mixture for a sufficient period to allow for equilibrium to be established. This duration is determined from the preliminary test (typically 24 to 48 hours). d. After equilibration, cease agitation and allow the mixture to stand for a period to let the excess solid settle. e. Separate the saturated aqueous phase from the undissolved solid. This can be achieved by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent any change in solubility. f. Analyze the concentration of this compound in the clear, saturated solution using a pre-validated analytical method.

-

Analysis: The concentration of the saturated solution represents the water solubility of the substance at the test temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[8]

Principle: An excess amount of the solute is added to a known volume of the solvent in a flask. The mixture is then agitated at a constant temperature for an extended period to ensure that equilibrium is reached. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus and Reagents:

-

Constant temperature orbital shaker or water bath.

-

Erlenmeyer flasks with screw caps or ground-glass stoppers.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Centrifuge.

-

Syringe filters (chemically compatible with the solvent).

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis).

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide).

-

This compound (of known purity).

Procedure:

-

Preparation: Add a pre-weighed excess amount of this compound to a flask.

-

Dissolution: Add a known volume of the desired organic solvent to the flask.

-

Equilibration: Seal the flask and place it in a constant temperature shaker. Agitate the mixture at a constant speed for a period sufficient to reach equilibrium (e.g., 24, 48, or 72 hours). The appropriate time should be determined by preliminary experiments where samples are taken at different time points until the concentration no longer changes.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the sample can be centrifuged.

-

Sampling: Carefully withdraw a sample of the supernatant (the saturated solution) using a pipette or syringe. It is crucial to avoid disturbing the solid phase. The sample should be immediately filtered through a syringe filter that is compatible with the solvent to remove any fine particles.

-

Analysis: Dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical method. Determine the concentration of this compound in the diluted solution using a suitable and validated analytical technique.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in g/100 mL or mol/L. The experiment should be repeated at least three times to obtain a reliable average value.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for determining solubility.

Caption: General workflow for solubility determination.

Caption: Workflow for analytical method validation.

Conclusion

While quantitative solubility data for this compound in a wide array of solvents is not extensively reported in the public domain, this guide provides the necessary framework for researchers to obtain this critical information. By employing standardized methodologies such as the OECD Guideline 105 for aqueous solubility and the shake-flask method for organic solvents, reliable and comparable data can be generated. The provided templates and workflows are designed to assist in the systematic determination and recording of the solubility of this compound, thereby supporting its effective and safe use in research and development.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CAS#:4297-95-4 | Chemsrc [chemsrc.com]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-depth Technical Guide: Thermal Decomposition of Sodium Phenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium phenylphosphinate. It consolidates available data on its decomposition temperature, outlines experimental protocols for thermal analysis, and explores the potential decomposition pathways.

Thermal Decomposition Temperature and Products

This compound is a chemical compound with applications in various industrial processes. Understanding its thermal stability is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures.

Technical data indicates that the decomposition temperature of this compound is equal to or greater than 285°C.[1] Upon decomposition, it is known to produce hazardous byproducts, including phosphine, carbon monoxide, and various oxides of phosphorus.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Source |

| Decomposition Temperature | ≥285°C | [1] |

| Hazardous Decomposition Products | Phosphine, Carbon Monoxide, Oxides of Phosphorus |

Experimental Protocols for Thermal Analysis

The thermal decomposition of this compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide valuable information about the material's thermal stability and the energetics of its decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset and completion temperatures of decomposition, as well as the mass loss at different stages.

A general experimental protocol for TGA of an organophosphorus salt like this compound would involve the following steps:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidation during the analysis. The gas flow rate is typically set between 20 and 50 mL/min.

-

Temperature Program: The sample is heated at a constant rate, commonly 10°C/min, over a specified temperature range (e.g., from ambient temperature to 600°C or higher, depending on the expected decomposition temperature).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature).

-

Data Analysis: The onset temperature of decomposition is determined from the point of initial mass loss. The temperatures at which the rate of mass loss is maximum (inflection points in the TGA curve, or peaks in the derivative thermogravimetric (DTG) curve) are also identified.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify endothermic and exothermic transitions, such as melting, crystallization, and decomposition.

A general experimental protocol for DSC of this compound would be as follows:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over the desired temperature range.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify peaks corresponding to thermal events. Decomposition is often observed as a sharp or broad exothermic or endothermic peak.

Potential Thermal Decomposition Pathway

While a definitive, step-by-step mechanism for the thermal decomposition of this compound is not extensively detailed in the public literature, insights can be drawn from studies on related organophosphorus compounds. The decomposition is likely a complex process involving the cleavage of the phenyl-phosphorus (C-P) and phosphorus-oxygen (P-O) bonds.

A plausible decomposition pathway can be visualized as a series of steps leading to the formation of the observed products.

Caption: Proposed thermal decomposition pathway of this compound.

This proposed pathway illustrates the initial breakdown of this compound into radical species upon heating. These highly reactive intermediates can then undergo a series of further reactions to form the final, more stable decomposition products. The specific nature of the "Phosphorus-containing Intermediates" and "Other Hydrocarbons" would likely be a complex mixture of compounds.

Experimental Workflow for Elucidating the Decomposition Mechanism

To gain a more detailed understanding of the thermal decomposition mechanism, a multi-technique approach is recommended. This typically involves hyphenated techniques that allow for the identification of evolved gases during thermal analysis.

Caption: Experimental workflow for investigating the thermal decomposition mechanism.

By coupling TGA with Fourier Transform Infrared Spectroscopy (TGA-FTIR), the gaseous products evolved at each stage of mass loss can be identified in real-time.[2] Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) provides a more detailed separation and identification of the volatile and semi-volatile decomposition products.[3] The data from these techniques, combined with the thermal events observed in DSC, allows for a more complete and accurate elucidation of the decomposition pathway.

References

An In-depth Technical Guide to Sodium Phenylphosphinate for Researchers, Scientists, and Drug Development Professionals

An Introduction to Sodium Phenylphosphinate: Properties, Synthesis, and Applications

This compound, a versatile organophosphorus compound, holds significant interest for researchers and professionals in various scientific fields, including materials science and drug development. This guide provides a comprehensive overview of its synonyms, alternative names, chemical and physical properties, alongside insights into its synthesis and potential applications.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and clear communication within the scientific community, it is essential to be familiar with the various names attributed to this compound.

-

Common Names: this compound, Sodium Benzene Phosphinate[1]

-

Systematic Name (IUPAC): sodium oxido-oxo-phenylphosphanium[2]

-

Other Names: Phenylphosphinic acid, sodium salt; Monosodium phenylphosphonite[2][3]

-

CAS Registry Number: 4297-95-4[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following tables summarize key quantitative data.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆NaO₂P | [4] |

| Molecular Weight | 164.07 g/mol | [4] |

| Appearance | White crystalline powder or solid | [5] |

| Melting Point | >300 °C | [6] |

| Solubility | Soluble in water | [5] |

Table 2: Spectral Data (Typical)

| Technique | Observation | Source |

| ¹H NMR | Aromatic protons and a P-H proton signal are expected. | [7] |

| ¹³C NMR | Signals corresponding to the phenyl group carbons are observed. | [7] |

| ³¹P NMR | A characteristic signal for the phosphinate phosphorus atom is present. | [7] |

| IR Spectroscopy | Characteristic peaks for P=O, P-C, and C-H (aromatic) bonds are observed. | [8] |

Experimental Protocols

While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on established organophosphorus chemistry.

General Synthesis of Phenylphosphinic Acid and its Sodium Salt

A common route to phenylphosphinic acid involves the reaction of dichlorophenylphosphine with water, followed by neutralization with a sodium base to yield this compound.

Reaction Scheme:

C₆H₅PCl₂ + 2H₂O → C₆H₅P(O)(H)OH + 2HCl C₆H₅P(O)(H)OH + NaOH → C₆H₅P(O)(H)ONa + H₂O

Materials:

-

Dichlorophenylphosphine

-

Deionized water

-

Sodium hydroxide

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, cautiously add dichlorophenylphosphine dropwise to a stirred excess of deionized water, maintaining the temperature below 25 °C with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Extract the aqueous solution with diethyl ether to remove any unreacted starting material or byproducts.

-

Carefully neutralize the aqueous layer with a solution of sodium hydroxide until a pH of approximately 7 is reached.

-

The resulting aqueous solution contains this compound. To isolate the solid, the water can be removed under reduced pressure.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to improve purity.

-

Dry the purified crystals under vacuum.

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using the analytical techniques outlined in Table 2 (NMR, IR) and by melting point determination.

Applications in Research and Development

This compound and its derivatives are utilized in a range of applications, from industrial polymers to the frontiers of drug discovery.

Industrial Applications

-

Flame Retardant: It is widely used as a flame retardant in polymers, where it promotes char formation upon combustion, thus inhibiting the spread of fire.[5]

-

Polymer Stabilizer: It acts as a heat and light stabilizer in various plastics, such as polyamides (nylon), enhancing their durability and preventing degradation.[1][9]

Potential in Drug Development and Biological Research

While direct applications of this compound in signaling pathways are not extensively documented, the broader class of organophosphorus compounds, particularly phosphinates, are of significant interest to drug development professionals.

-

Enzyme Inhibition: Phosphinic acids are known to act as transition-state analog inhibitors for various enzymes, particularly metalloproteases.[7][8] This is due to the tetrahedral geometry of the phosphinate group, which can mimic the transition state of substrate hydrolysis.

-

Modulation of Signaling Pathways: Organophosphorus compounds have been shown to modulate various signaling pathways, including the MAPK signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis.[2][5] The ability to influence these pathways makes them potential candidates for the development of therapeutics for diseases such as cancer.

The workflow for investigating the potential of a phosphinate compound as an enzyme inhibitor is illustrated below.

Caption: Workflow for phosphinate-based enzyme inhibitor development.

Conclusion

This compound is a compound with established industrial importance and emerging potential in the field of biomedical research. While its direct role in modulating signaling pathways is an area requiring further investigation, the broader class of phosphinates presents a promising scaffold for the design of novel enzyme inhibitors and therapeutic agents. The information provided in this guide serves as a foundational resource for researchers and professionals seeking to explore the properties and applications of this versatile molecule.

References

- 1. Organophosphorus Compounds and MAPK Signaling Pathways [epub.ub.uni-muenchen.de]

- 2. researchgate.net [researchgate.net]

- 3. Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway [mdpi.com]

- 4. This compound | C6H5NaO2P+ | CID 6364990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphinic acid-based enzyme inhibitors - Pergamos [pergamos.lib.uoa.gr]

- 7. Phosphinic derivatives as new dual enkephalin-degrading enzyme inhibitors: synthesis, biological properties, and antinociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphinic acid-based inhibitors of tubulin polyglutamylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. specialchem.com [specialchem.com]

Sodium Phenylphosphinate: A Technical Guide to Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenylphosphinate (SPP), with the chemical formula C₆H₅NaO₂P, is a versatile organophosphorus compound that has garnered significant attention across various industrial sectors.[1] This white crystalline powder is recognized for its efficacy as a flame retardant, a heat and light stabilizer in polymers, a corrosion inhibitor, and a crucial intermediate in chemical synthesis.[1][2] Its unique chemical structure, containing a phosphorus-carbon bond, imparts a range of desirable properties that are leveraged in high-performance applications. This technical guide provides an in-depth exploration of the core industrial uses of this compound, complete with quantitative performance data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Flame Retardant in Polymer Systems

One of the most prominent applications of this compound is as a halogen-free flame retardant, particularly in polyamides (such as Nylon 6 and Nylon 66) and polyesters (like PET).[1][3][4] Phosphorus-based flame retardants are increasingly favored due to environmental and health concerns associated with halogenated alternatives.[5]

Mechanism of Action

This compound primarily functions in the condensed phase of a fire. Upon heating, it decomposes to release phosphorus-containing compounds.[1][4] These compounds catalyze the dehydration and cross-linking of the polymer matrix, leading to the formation of a stable, insulating char layer.[4][6] This char layer acts as a physical barrier, limiting the evolution of flammable volatile gases and shielding the underlying polymer from heat and oxygen.[6] Additionally, some phosphorus-containing radicals can be released into the gas phase, where they can quench the high-energy H• and OH• radicals that propagate the combustion chain reaction.[6]

Caption: Mechanism of this compound as a flame retardant.

Performance Data

While specific performance data for this compound can be proprietary, the following table summarizes typical results for related phosphorus-based flame retardants in common engineering plastics, providing a benchmark for expected performance.

| Polymer Matrix | Flame Retardant System | Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |

| Polyamide 66 (PA66) | DOPO-based FR | 5.5 | 32.9 | V-0 | [7] |

| Polyamide 66 (PA66) | Dipentaerythritol | 6.0 | 29.4 | V-0 | [8] |

| Polyamide 66 (PA66) | Melamine Polyphosphate / Polyimide | 11.9 / 5.1 | 33.9 | V-0 | [5][9] |

| Polyethylene Terephthalate (PET) | 2-carboxyethyl(phenyl)phosphinic acid (CEPPA) | Not Specified | 33.6 | V-0 | [5][10] |

Note: The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen that will just support flaming combustion. A higher LOI value indicates better flame retardancy. The UL-94 is a vertical burn test, with V-0 being the highest rating for plastics.

Experimental Protocol: Melt Compounding in Polyamide 66

This protocol describes a typical procedure for incorporating this compound into a polyamide matrix via melt extrusion.

1. Materials and Pre-processing:

-

Polyamide 66 (PA66) pellets.

-

This compound (SPP) powder.

-

All materials must be dried in a vacuum oven at 110°C overnight to prevent hydrolytic degradation during processing.[8]

2. Compounding Procedure:

-

A co-rotating twin-screw extruder is used for compounding.[8]

-

The temperature profile of the extruder is set from the hopper to the die, for example: 230°C, 245°C, 260°C, 270°C, 265°C, and 265°C.[8]

-

The PA66 pellets and SPP powder are pre-mixed in the desired weight ratio (e.g., 94:6 for 6 wt% loading).

-

The mixture is fed into the extruder hopper at a constant rate.

-

The molten extrudate is passed through a water bath for cooling and then pelletized.

3. Specimen Preparation:

-

The compounded pellets are again dried in a vacuum oven at 110°C.

-

Standard test specimens for LOI, UL-94, and mechanical testing are prepared by injection molding. The injection molding temperature profile might be set at 240°C, 270°C, and 267°C in three heating zones.[8]

Heat and Light Stabilizer for Polyamides

This compound also serves as a heat and light stabilizer in polyamide resins, enhancing their durability and aesthetic properties.[2] It is particularly noted for its ability to improve color stability and brightness in nylon.[2]

Mechanism of Action

During thermal processing and end-use, polymers like polyamide are susceptible to thermo-oxidative degradation, which leads to discoloration (yellowing) and a loss of mechanical properties. This compound and other phosphite-based stabilizers act as secondary antioxidants. They function by decomposing hydroperoxides, which are formed during the primary oxidation cycle, into non-radical, stable products. This action interrupts the auto-oxidative degradation cycle. For light stabilization, while Hindered Amine Light Stabilizers (HALS) are more common, phosphorus-based additives can contribute by protecting other additives that are more sensitive to UV light.[11]

Performance Data

Quantitative data on the performance of this compound specifically as a heat and light stabilizer is limited in publicly available literature. However, the effectiveness of stabilizer packages is typically evaluated by measuring changes in mechanical properties (e.g., tensile strength, impact strength) and color (e.g., yellowness index) after accelerated aging. For instance, a high-performance copper-based stabilizer for PA 6.6 has been shown to maintain mechanical properties for over 5000 hours at 150°C.[3]

Experimental Protocol: Evaluation of Thermal Stability

Thermogravimetric Analysis (TGA) is a standard method to evaluate the thermal stability of polymers.

1. Instrument:

-

Thermogravimetric Analyzer.

2. Procedure:

-

A small sample (5-10 mg) of the stabilized and unstabilized polymer is placed in the TGA pan.

-

The sample is heated from room temperature to a high temperature (e.g., 700°C) at a constant heating rate (e.g., 20°C/min) under a controlled atmosphere (typically nitrogen or air).[10]

-

The instrument records the sample's weight as a function of temperature.

3. Data Analysis:

-

The onset temperature of degradation (the temperature at which significant mass loss begins) is determined.[12]

-

A higher onset temperature for the stabilized polymer indicates improved thermal stability.[12]

-

The amount of char residue at the end of the test can also provide insights into the degradation mechanism.

Corrosion Inhibitor

This compound and related compounds are effective corrosion inhibitors for metals like mild steel, particularly in neutral aqueous environments.

Mechanism of Action

The corrosion inhibition is achieved through the formation of a protective film on the metal surface. In the presence of metal ions (like Zn²⁺ or Fe²⁺), the phenylphosphinate anions can form an insoluble complex. This complex precipitates onto the metal surface, creating a barrier that physically blocks the corrosive species (like chloride ions) from reaching the metal. This process involves both the phosphonate group and the phenyl group in forming the complex with the metal ions in the solution.

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. szoneierfabrics.com [szoneierfabrics.com]

- 3. New Heat Stabilizers Overcome Performance Limits Of Polyamides » Injection Moulding World Magazine [injectionmouldingworld.com]

- 4. Classification and development of flame retardant nylon materials - Flame retardant nylon-Juhuacheng Nylon [pa6pa66.net]

- 5. Description of Fire Resistance of Nylon 6 & Nylon 66-Technical Support--GWAN HWA Co., Ltd.|冠華股份有限公司 GHPC [ghpc.com.tw]

- 6. mdpi.com [mdpi.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. standring.weebly.com [standring.weebly.com]

- 10. mdpi.com [mdpi.com]

- 11. chempoint.com [chempoint.com]

- 12. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

An In-depth Technical Guide on the Core Mechanism of Action of Sodium Phenylphosphinate as a Flame Retardant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium phenylphosphinate (SPP) is a phosphorus-based flame retardant that has garnered interest as a halogen-free alternative for improving the fire safety of polymeric materials. Its efficacy stems from a dual-mode mechanism of action, intervening in both the gas and condensed phases of the combustion process. In the gas phase, it disrupts the exothermic chain reactions of fire propagation through the release of phosphorus-containing radicals. In the condensed phase, it promotes the formation of a thermally stable char layer that acts as a barrier to heat and mass transfer. This guide provides a comprehensive overview of the proposed mechanisms of action, supported by experimental protocols and representative data.

Introduction to Phosphorus-Based Flame Retardancy

Phosphorus-containing flame retardants are a diverse class of compounds that can be either additive or reactive. Their mechanism is highly dependent on the oxidation state of the phosphorus atom, its chemical environment, and the nature of the polymer matrix. Generally, phosphorus flame retardants can exert their effect through two primary pathways:

-

Gas-Phase Inhibition: Upon thermal decomposition, volatile phosphorus-containing species are released into the flame. These species, primarily phosphorus oxides (e.g., PO•, PO₂•), act as radical scavengers, interrupting the high-energy chain reactions involving H• and OH• radicals that sustain combustion. This "flame poisoning" effect reduces the heat generated by the fire. Compounds with P-C bonds, like phenylphosphinates, are believed to favor gas-phase activity.[1]

-

Condensed-Phase Action: The flame retardant decomposes in the polymer matrix to form phosphoric acid or polyphosphoric acids. These act as catalysts for the dehydration and cross-linking of the polymer chains, leading to the formation of a protective char layer. This char insulates the underlying polymer from heat, reduces the release of flammable volatiles, and prevents oxygen from reaching the polymer surface.

This compound is understood to operate through a combination of these two mechanisms, making it an effective flame retardant in various polymer systems.

Proposed Mechanism of Action of this compound

The flame retardant action of this compound is initiated by its thermal decomposition at elevated temperatures.

Gas-Phase Mechanism

The P-phenyl group in this compound is key to its gas-phase activity. Upon heating, the compound is believed to decompose and release volatile phosphorus-containing fragments. The weaker P-C bond is susceptible to pyrolysis, leading to the formation of radical species.[1] A proposed pathway is the generation of phenylphosphinoyl radicals and subsequently, highly active phosphorus oxide radicals (PO•) and diphosphorus (P₂) species. These radicals interfere with the combustion chain reactions in the flame.

The key flame propagation reactions involve highly reactive H• and OH• radicals: H• + O₂ → OH• + O• O• + H₂ → OH• + H•

The phosphorus-containing species released from this compound are thought to inhibit these reactions through a catalytic cycle, for example: H• + PO₂ + M → HOPO + M OH• + PO → HOPO H• + HOPO → H₂ + PO• OH• + HOPO → H₂O + PO₂•

By scavenging the key H• and OH• radicals, these phosphorus species reduce the overall energy of the flame and slow down the combustion process.

Condensed-Phase Mechanism

In the condensed phase, the decomposition of this compound is thought to produce sodium polyphosphates and phenylphosphonic acid derivatives. These acidic species can catalyze the dehydration of the polymer backbone, leading to cross-linking and the formation of a carbonaceous char.

This char layer serves multiple protective functions:

-

Thermal Insulation: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.

-

Mass Transfer Barrier: It hinders the escape of flammable volatile decomposition products from the polymer into the gas phase, reducing the fuel supply to the flame.

-

Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, starving the combustion process.

The formation of a stable and coherent char is crucial for an effective condensed-phase mechanism. The aromatic nature of the phenyl group in SPP may contribute to the formation of a more graphitic and thermally stable char structure.

Quantitative Performance Data

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results for PA6 with Aluminum Diethylphosphinate (ADP)

| Formulation | LOI (%) | UL-94 Rating (3.2 mm) | Dripping |

| Neat PA6 | 23.0 | V-2 | Yes |

| PA6 + 12% ADP | 30.0 | V-0 | No |

Data is representative and sourced from analogous studies. Actual results may vary.[2]

Table 2: Cone Calorimetry Data for PA6 with Aluminum Diethylphosphinate (ADP) at 35 kW/m²

| Parameter | Unit | Neat PA6 | PA6 + 15% ADP |

| Time to Ignition (TTI) | s | 65 | 55 |

| Peak Heat Release Rate (pHRR) | kW/m² | 1050 | 550 |

| Total Heat Release (THR) | MJ/m² | 95 | 70 |

| Char Residue | wt% | <1 | 15 |

Data is representative and sourced from analogous studies. Actual results may vary.

Detailed Experimental Protocols

The following sections detail the standardized methodologies for key flammability tests cited in this guide.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589-2

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

-

A vertically oriented specimen of specified dimensions (typically 80-150 mm long, 10 mm wide, and 4 mm thick) is placed in a glass chimney.[3]

-

A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

-

The top edge of the specimen is ignited with a propane flame.[3]

-

The burning behavior is observed. The test is considered positive if the flame propagates for a specified distance or burns for a specified time.

-

The oxygen concentration is varied in successive tests until the minimum concentration that supports combustion is determined.[4]

-

The LOI is expressed as the volume percentage of oxygen in the mixture.[4]

UL-94 Vertical Burning Test

Standard: UL-94

Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.

Methodology:

-

A rectangular bar specimen (typically 125 mm x 13 mm) is clamped vertically at its top end.[5]

-

A layer of dry absorbent cotton is placed 300 mm below the specimen.[6]

-

A calibrated burner producing a 20 mm blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[6]

-

The duration of flaming combustion (afterflame time) is recorded.

-

Immediately after the flaming ceases, the burner is reapplied for another 10 seconds and then removed.

-

The afterflame time and afterglow time are recorded.

-

It is noted whether flaming drips from the specimen ignite the cotton below.

-

The material is classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the dripping behavior (see table below).[7]

Table 3: UL-94 Vertical Burn Classifications

| Criteria | V-0 | V-1 | V-2 |

| Afterflame time per application | ≤ 10 s | ≤ 30 s | ≤ 30 s |

| Total afterflame time for 5 specimens | ≤ 50 s | ≤ 250 s | ≤ 250 s |

| Afterflame + Afterglow time | ≤ 30 s | ≤ 60 s | ≤ 60 s |

| Dripping ignites cotton | No | No | Yes |

Cone Calorimetry

Standard: ISO 5660 / ASTM E1354

Objective: To measure the heat release rate (HRR) and other fire-related properties of materials under a controlled radiant heat flux.

Methodology:

-

A square specimen (typically 100 mm x 100 mm x ≤50 mm thick) is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell to continuously measure mass loss.[8]

-

The specimen is positioned horizontally below a conical radiant heater, which exposes it to a pre-set heat flux (e.g., 35 or 50 kW/m²).[8]

-

A spark igniter is positioned above the specimen to ignite the pyrolysis gases that are evolved. The time to ignition is recorded.

-

Combustion products are collected by an exhaust hood and analyzed. The oxygen concentration in the exhaust gas is continuously measured.

-

The heat release rate is calculated based on the principle of oxygen consumption calorimetry, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed (approx. 13.1 MJ/kg of O₂).[9]

-

Other parameters measured or calculated include Total Heat Release (THR), Mass Loss Rate (MLR), and Smoke Production Rate (SPR).

Conclusion

This compound operates as an effective halogen-free flame retardant through a synergistic combination of gas-phase and condensed-phase mechanisms. Its thermal decomposition products interfere with the chemical reactions of combustion in the flame, while simultaneously promoting the formation of a protective char layer on the polymer surface. While specific quantitative performance data for this compound is limited in publicly available literature, analysis of analogous phosphinate compounds demonstrates the significant improvements in fire safety that can be achieved, as evidenced by increased LOI values, higher UL-94 ratings, and reduced heat release rates in cone calorimetry tests. Further research focusing on the detailed pyrolysis pathways and char composition will enable a more precise understanding and optimization of its flame retardant capabilities.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental data presented is representative and may not be directly applicable to all polymer systems or specific formulations. Appropriate testing should always be conducted to validate the performance of any flame retardant in a given application.

References

- 1. thin material vertical burning test - UL94 fire testing [impact-solutions.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Oxygen Index ASTM D2863 [intertek.com]

- 4. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 5. boedeker.com [boedeker.com]

- 6. mgchemicals.com [mgchemicals.com]

- 7. specialchem.com [specialchem.com]

- 8. measurlabs.com [measurlabs.com]

- 9. multimedia.3m.com [multimedia.3m.com]

Methodological & Application

Application Notes and Protocols: Sodium Phenylphosphinate as a Heat and Light Stabilizer for Polyamide Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium phenylphosphinate as a heat and light stabilizer for polyamide (PA) resins. The information is intended to guide researchers and scientists in formulating and evaluating the performance of stabilized polyamide compounds.

Introduction

Polyamide resins, such as PA 6 and PA 6,6, are widely used engineering thermoplastics known for their excellent mechanical properties, chemical resistance, and thermal stability. However, they are susceptible to degradation upon exposure to heat and ultraviolet (UV) light, which can lead to discoloration (yellowing), embrittlement, and a reduction in mechanical strength. This compound (SPP), with the chemical formula C₆H₆NaO₂P, is an effective additive for enhancing the heat and light stability of polyamides. It is particularly noted for its ability to improve color stability and brightness in nylon formulations.[1][2]

Mechanism of Stabilization

The stabilizing action of phosphinate compounds like this compound in polyamides is generally attributed to their ability to act as secondary antioxidants. During thermal and photo-oxidation, hydroperoxides are formed, which are key intermediates in the degradation process. Phosphinates can decompose these hydroperoxides into non-radical, stable products, thereby interrupting the degradation cycle. They can also act as free-radical scavengers. This dual action helps to preserve the molecular weight and mechanical integrity of the polyamide resin, as well as to prevent the formation of chromophoric groups that cause yellowing.

Applications

This compound is utilized as a heat and light stabilizer in various polyamide formulations.[1][2] It also functions as a nucleating agent, which can influence the crystallization behavior and mechanical properties of the polyamide.[3]

Data Presentation: Performance of this compound

The following tables present illustrative data on the performance of this compound as a heat and light stabilizer in a representative polyamide 6 (PA6) formulation.

Disclaimer: The following data is exemplary and intended for illustrative purposes. Actual performance will vary depending on the specific grade of polyamide, processing conditions, and the presence of other additives.

Table 1: Thermal Stability of Polyamide 6 with this compound

| Property | Test Method | Unstabilized PA6 | PA6 + 0.5% SPP | PA6 + 1.0% SPP |

| Initial Properties | ||||

| Yellowness Index | ASTM D1925 | 2.5 | 2.6 | 2.7 |

| Tensile Strength (MPa) | ASTM D638 | 80 | 79 | 78 |

| Elongation at Break (%) | ASTM D638 | 60 | 58 | 55 |

| After Thermal Aging (500 hours at 150°C) | ||||

| Yellowness Index | ASTM D1925 | 25.0 | 10.5 | 7.0 |

| Tensile Strength Retention (%) | ASTM D638 | 60% | 85% | 92% |

| Elongation at Break Retention (%) | ASTM D638 | 45% | 75% | 85% |

Table 2: Light Stability of Polyamide 6 with this compound

| Property | Test Method | Unstabilized PA6 | PA6 + 0.5% SPP | PA6 + 0.5% SPP + 0.2% HALS* |

| Initial Properties | ||||

| Yellowness Index | ASTM D1925 | 2.5 | 2.6 | 2.8 |

| Tensile Strength (MPa) | ASTM D638 | 80 | 79 | 78.5 |

| After Accelerated Weathering (1000 hours) | ||||

| Yellowness Index | ASTM D1925 | 35.0 | 18.0 | 9.5 |

| Tensile Strength Retention (%) | ASTM D638 | 50% | 70% | 88% |

*HALS: Hindered Amine Light Stabilizer

Experimental Protocols

Protocol for Evaluating Thermal Stability

This protocol outlines a procedure for assessing the thermal stability of polyamide resins containing this compound.

5.1.1. Materials and Equipment

-

Polyamide 6 (or 6,6) resin (e.g., pellets)

-

This compound powder

-

Twin-screw extruder for compounding

-

Injection molding machine

-

Forced-air convection oven

-

Spectrocolorimeter for measuring Yellowness Index (YI)

-

Universal testing machine for tensile properties

5.1.2. Procedure

-

Compounding:

-

Dry the polyamide resin and this compound to a moisture content below 0.1%.

-

Pre-blend the polyamide resin with the desired concentration of this compound (e.g., 0.5%, 1.0% by weight).

-

Melt-compound the blend using a twin-screw extruder with a typical temperature profile for polyamide (e.g., 240-260°C).

-

Prepare a control batch of unstabilized polyamide under the same conditions.

-

-

Sample Preparation:

-

Injection mold the compounded pellets into standard test specimens (e.g., tensile bars, color plaques) according to ASTM or ISO standards.

-

-

Initial Property Measurement:

-

Measure the initial Yellowness Index of the color plaques according to ASTM D1925.

-

Determine the initial tensile strength and elongation at break of the tensile bars according to ASTM D638.

-

-

Thermal Aging:

-

Place the test specimens in a forced-air convection oven at a specified temperature (e.g., 150°C).

-

Remove specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).

-

-

Post-Aging Property Measurement:

-

After cooling to room temperature, measure the Yellowness Index and tensile properties of the aged specimens.

-

Calculate the retention of mechanical properties as a percentage of the initial values.

-

Protocol for Evaluating Light Stability

This protocol describes a method for assessing the light stability of polyamide resins stabilized with this compound using accelerated weathering.

5.2.1. Materials and Equipment

-

Compounded and molded polyamide specimens (as in 5.1.2)

-

Accelerated weathering chamber (e.g., Xenon arc or fluorescent UV)

-

Spectrocolorimeter

-

Universal testing machine

5.2.2. Procedure

-

Initial Property Measurement:

-

Measure the initial Yellowness Index and tensile properties of the unexposed specimens as described in 5.1.3.

-

-

Accelerated Weathering:

-

Place the test specimens in an accelerated weathering chamber.

-

Set the exposure conditions according to a standard test method such as ASTM G155 (for Xenon arc) or ASTM D4329 (for fluorescent UV). Key parameters to control include:

-

Irradiance level

-

Temperature

-

Relative humidity

-

Light/dark cycles

-

Water spray cycles

-

-

-

Post-Exposure Property Measurement:

-

Remove specimens at specified exposure intervals (e.g., 500, 1000, 2000 hours).

-

Measure the Yellowness Index and tensile properties of the exposed specimens.

-

Calculate the change in Yellowness Index and the retention of mechanical properties.

-

Visualizations

Caption: Proposed mechanism of polyamide stabilization by this compound.

Caption: General workflow for evaluating the performance of this compound.

Caption: Logical relationship of synergistic stabilization in polyamides.

References

Application of Sodium Phenylphosphinate in the Synthesis of Fosinopril Sodium: An ACE Inhibitor

Introduction

Sodium phenylphosphinate (SPP), a versatile organophosphorus reagent, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility is particularly highlighted in the preparation of phosphinate-containing drugs, where the phosphinate moiety is often crucial for biological activity. This application note details the use of this compound in the synthesis of Fosinopril sodium, the only commercially available angiotensin-converting enzyme (ACE) inhibitor containing a phosphinate group. Fosinopril is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat, which is used in the management of hypertension and heart failure.[1][2]

The synthesis of Fosinopril requires the formation of a key intermediate, (4-phenylbutyl)phosphinic acid. While various synthetic routes to Fosinopril exist, this note focuses on a plausible and efficient pathway commencing with this compound. This approach leverages modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, to construct the necessary carbon-phosphorus bond.[3][4]

Mechanism of Action: Fosinopril as an ACE Inhibitor

Fosinoprilat, the active form of Fosinopril, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the renin-angiotensin-aldosterone system (RAAS).[5][6] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

The phosphinate group of fosinoprilat plays a crucial role by mimicking the transition state of angiotensin I hydrolysis, thereby competitively binding to the active site of ACE.[6] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[5] The reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and consequently, a lowering of blood pressure.[6]

Figure 1: Mechanism of action of Fosinoprilat in the RAAS pathway.

Experimental Protocols

The synthesis of Fosinopril sodium from this compound can be conceptually divided into two main stages:

-

Synthesis of the key intermediate, (4-phenylbutyl)phosphinic acid.

-

Conversion of the intermediate to Fosinopril sodium.

Stage 1: Synthesis of (4-phenylbutyl)phosphinic Acid via Palladium-Catalyzed Cross-Coupling

This protocol describes a representative palladium-catalyzed cross-coupling reaction to form the P-C bond, a crucial step in synthesizing the Fosinopril intermediate from this compound.